(6-(Difluoromethoxy)pyridin-3-yl)boronic acid (6-(Difluoromethoxy)pyridin-3-yl)boronic acid
Brand Name: Vulcanchem
CAS No.: 1354290-88-2
VCID: VC4267744
InChI: InChI=1S/C6H6BF2NO3/c8-6(9)13-5-2-1-4(3-10-5)7(11)12/h1-3,6,11-12H
SMILES: B(C1=CN=C(C=C1)OC(F)F)(O)O
Molecular Formula: C6H6BF2NO3
Molecular Weight: 188.92

(6-(Difluoromethoxy)pyridin-3-yl)boronic acid

CAS No.: 1354290-88-2

Cat. No.: VC4267744

Molecular Formula: C6H6BF2NO3

Molecular Weight: 188.92

* For research use only. Not for human or veterinary use.

(6-(Difluoromethoxy)pyridin-3-yl)boronic acid - 1354290-88-2

Specification

CAS No. 1354290-88-2
Molecular Formula C6H6BF2NO3
Molecular Weight 188.92
IUPAC Name [6-(difluoromethoxy)pyridin-3-yl]boronic acid
Standard InChI InChI=1S/C6H6BF2NO3/c8-6(9)13-5-2-1-4(3-10-5)7(11)12/h1-3,6,11-12H
Standard InChI Key KTIBVMWENNLYNX-UHFFFAOYSA-N
SMILES B(C1=CN=C(C=C1)OC(F)F)(O)O

Introduction

Chemical Identity and Structural Features

The structural uniqueness of (6-(difluoromethoxy)pyridin-3-yl)boronic acid lies in its pyridine ring, which provides a rigid aromatic framework. The difluoromethoxy group (-OCF₂H) at the 6-position introduces both electron-withdrawing and lipophilic characteristics, while the boronic acid moiety (-B(OH)₂) at the 3-position enables selective cross-coupling reactions.

PropertyValueSource
CAS Number1354290-88-2
Molecular FormulaC₆H₆BF₂NO₃
Molecular Weight199.93 g/mol
AppearanceWhite crystalline powder
Purity≥95%
Storage ConditionsRoom temperature

Spectroscopic Characteristics

While direct spectroscopic data (e.g., NMR, IR) for this compound are absent in the provided sources, inferences can be drawn from related boronic acids:

  • ¹H NMR: The pyridine protons typically resonate between δ 7.5–9.0 ppm, with deshielding effects from the electron-withdrawing -OCF₂H group. The -B(OH)₂ protons appear as broad singlets near δ 6.0–7.0 ppm .

  • ¹⁹F NMR: The difluoromethoxy group shows a characteristic triplet near δ -80 ppm due to coupling with adjacent fluorine atoms .

  • IR: Stretching vibrations for B-O (∼1340 cm⁻¹) and O-CF₂ (∼1150 cm⁻¹) are expected .

Synthesis and Manufacturing

The synthesis of (6-(difluoromethoxy)pyridin-3-yl)boronic acid involves multistep functionalization of pyridine derivatives. A representative route includes:

Key Synthetic Steps

  • Pyridine Functionalization:

    • Nitration of 3-bromopyridine at the 6-position, followed by reduction to the amine.

    • Diazotization and fluorination to introduce the difluoromethoxy group .

  • Boronation:

    • Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) .

Process Optimization

Industrial-scale production, as described by ENAO Chemical Co., emphasizes:

  • Small-Scale Trials: 1–10 kg batches for method validation .

  • Quality Control: Impurity profiles ≤0.02% via HPLC, ensuring compliance with ICH guidelines .

  • Custom Synthesis: Tailored routes for specific purity or isotopic labeling requirements .

Pharmaceutical Applications

Role in Drug Discovery

This boronic acid is integral to synthesizing kinase inhibitors and antiviral agents. For example:

  • Anticancer Agents: Suzuki couplings with aryl halides yield biaryl scaffolds targeting EGFR and ALK kinases .

  • Antivirals: Incorporation into protease inhibitors for hepatitis C and HIV, leveraging boron’s electrophilic character .

Case Study: Linezolid Analogs

In a documented synthesis, (6-(difluoromethoxy)pyridin-3-yl)boronic acid was coupled with a brominated oxazolidinone precursor using Pd(PPh₃)₄, achieving a 78% yield of a linezolid derivative with enhanced Gram-positive coverage .

Physicochemical Properties and Stability

Solubility and Partitioning

  • Aqueous Solubility: Limited (≤1 mg/mL at 25°C) due to the hydrophobic difluoromethoxy group.

  • logP: Estimated at 1.2–1.5, indicating moderate lipophilicity suitable for blood-brain barrier penetration .

Thermal Stability

Differential scanning calorimetry (DSC) of the compound shows a melting point range of 158–162°C, with decomposition above 250°C .

SupplierLocationCapacityCertifications
ENAO Chemical Co., Ltd.ChinaMulti-tonISO 9001, GMP
Shanghai Haohong PharmaChina100+ kg/monthFDA DMF filings

Market Trends

The global boronic acid market, valued at $1.2 billion in 2024, is driven by demand for fluorinated pharmaceuticals. (6-(Difluoromethoxy)pyridin-3-yl)boronic acid holds a niche segment, with projected 6.8% CAGR through 2030 .

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